Cristatin A

Description

Structure

3D Structure

Properties

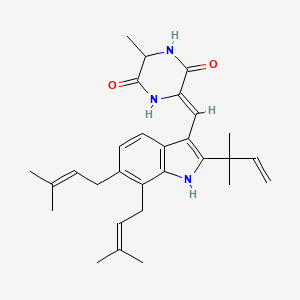

Molecular Formula |

C29H37N3O2 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

(6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C29H37N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-13-20(12-10-17(2)3)21(25(22)32-26)14-11-18(4)5/h9-11,13,15-16,19,32H,1,12,14H2,2-8H3,(H,30,34)(H,31,33)/b24-16- |

InChI Key |

RERRWNNFPWXUTC-JLPGSUDCSA-N |

Isomeric SMILES |

CC1C(=O)N/C(=C\C2=C(NC3=C2C=CC(=C3CC=C(C)C)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=C2C=CC(=C3CC=C(C)C)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |

Synonyms |

cristatin A |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Cristatin a

Elucidation of Precursor Building Blocks and Their Metabolic Origins

The biosynthesis of complex natural products like Cristatin A begins with the recruitment of fundamental building blocks from primary metabolism. biorxiv.org These precursors, which include amino acids and isoprenoid units, are channeled from central metabolic pathways into the specialized enzymatic machinery dedicated to secondary metabolite production. mdpi.com

The core scaffold of this compound is a diketopiperazine (DKP), which is typically formed from the cyclization of two amino acids. shareok.org In the case of this compound, this core is derived from the amino acids L-tryptophan and L-proline. nih.gov These amino acids are common products of primary metabolism. L-tryptophan is synthesized via the shikimate pathway, a seven-step metabolic route that utilizes phosphoenolpyruvate (B93156) and erythrose-4-phosphate as starting materials to produce chorismate, a key precursor for all three aromatic amino acids. wikipedia.org L-proline, on the other hand, is derived from the citric acid cycle intermediate α-ketoglutarate, which is first converted to glutamate. letstalkacademy.comlibretexts.org

The other key structural feature of this compound is the prenyl group attached to the indole (B1671886) ring of the tryptophan moiety. This isoprenoid unit originates from the universal five-carbon building blocks of terpenes: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net There are two major pathways for the biosynthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is typically found in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and some bacteria. nih.govfrontiersin.org The specific pathway utilized for the production of the prenyl precursor for this compound biosynthesis depends on the producing organism.

| Precursor Building Block | Metabolic Pathway of Origin | Key Starting Materials |

| L-Tryptophan | Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate |

| L-Proline | From Citric Acid Cycle | α-Ketoglutarate |

| Dimethylallyl pyrophosphate (DMAPP) | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway | Acetyl-CoA (MVA) or Pyruvate and Glyceraldehyde-3-phosphate (MEP) |

Identification and Characterization of Putative Biosynthetic Gene Clusters for this compound

The genes encoding the enzymes responsible for the biosynthesis of a specific secondary metabolite are often found clustered together on the chromosome of the producing organism. chapman.edursc.org This organization, known as a biosynthetic gene cluster (BGC), facilitates the coordinated regulation and expression of the pathway. nih.gov Identifying and characterizing the BGC for this compound is a critical step towards understanding and manipulating its production.

Genomic and Transcriptomic Approaches to Gene Cluster Discovery

Modern sequencing technologies and bioinformatic tools have revolutionized the discovery of BGCs. mdpi.com Genome mining, which involves scanning the entire genome of a producing organism for sequences homologous to known biosynthetic genes, is a powerful approach for identifying putative BGCs. frontiersin.org For instance, the presence of genes encoding non-ribosomal peptide synthetases (NRPSs), which are responsible for the synthesis of the diketopiperazine core, and prenyltransferases would be strong indicators of a BGC for a compound like this compound. nih.gov

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell under specific conditions, can also be employed to pinpoint the relevant BGC. nih.gov By comparing the gene expression profiles of the organism when it is producing this compound versus when it is not, researchers can identify a set of co-regulated genes that are likely part of the biosynthetic pathway. nih.gov This approach has been successfully used to identify the BGC for other fungal secondary metabolites. nih.gov

Functional Annotation and Heterologous Expression of Candidate Enzymes

Once a putative BGC is identified, the next step is to determine the function of each gene within the cluster. This process, known as functional annotation, involves comparing the predicted protein sequences to databases of known enzymes to infer their catalytic roles. frontiersin.orgnih.govqiime2.orgbiosaline.org For the this compound BGC, this would involve identifying genes encoding the NRPS, prenyltransferase, and any modifying enzymes like cytochrome P450s or halogenases. shareok.orgsemanticscholar.org

To confirm the function of the candidate genes, heterologous expression is often employed. mdpi.comnih.govnih.gov This technique involves cloning the gene or the entire BGC into a well-characterized host organism, such as Escherichia coli or Aspergillus oryzae, that does not naturally produce the compound. nih.govresearchgate.net Successful production of this compound or its biosynthetic intermediates in the heterologous host provides direct evidence for the function of the cloned genes. mdpi.comrsc.org This approach has been widely used to elucidate the biosynthetic pathways of numerous fungal secondary metabolites. researchgate.netrsc.org

Mechanistic Enzymology of Key Biosynthetic Steps in this compound Production

The formation of this compound involves a series of precise enzymatic transformations. Understanding the mechanisms of these key enzymes is essential for a complete picture of the biosynthetic pathway.

Detailed Investigation of Prenyltransferase Activity in this compound Biosynthesis

The attachment of a dimethylallyl group to the indole ring of the tryptophan precursor is a crucial step in the biosynthesis of this compound. shareok.org This reaction is catalyzed by a class of enzymes known as prenyltransferases. researchgate.net These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and the diketopiperazine precursor as the acceptor substrate. nih.govuniprot.org

The catalytic mechanism of prenyltransferases typically involves the formation of a carbocation intermediate from DMAPP, which then undergoes an electrophilic attack on the electron-rich indole ring of the tryptophan moiety. scienceopen.com The regioselectivity of this reaction, determining the specific position of prenylation, is tightly controlled by the enzyme's active site architecture. While some prenyltransferases are soluble proteins, others are membrane-bound. nih.govscienceopen.com Characterizing the specific prenyltransferase involved in this compound biosynthesis would involve isolating the enzyme and performing in vitro assays with the putative substrates to determine its kinetic parameters and substrate specificity. nih.gov

Role of Cytochrome P450 Enzymes and Halogenases in Post-Prenylation Modifications

Following the initial prenylation event, the this compound scaffold may undergo further modifications catalyzed by other enzymes within the BGC. shareok.org Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes known to be involved in the late-stage tailoring of many natural products. mdpi.comfrontiersin.orgnih.govrsc.org These enzymes can introduce hydroxyl groups, create double bonds, or catalyze other oxidative transformations that contribute to the final structural diversity and biological activity of the molecule. shareok.orgmdpi.com In the context of this compound, a P450 could be responsible for any hydroxylations or other oxidative modifications observed on the molecule. The catalytic cycle of P450s involves the activation of molecular oxygen via a heme cofactor. mdpi.com

Stereochemical Control Mechanisms in Enzymatic Transformations

The stereochemistry of a molecule, which refers to the three-dimensional arrangement of its atoms, is crucial as it often dictates its biological activity. byjus.comwikipedia.org Natural products are typically biosynthesized in an enantiomerically pure form, a feat achieved through the high stereospecificity of the enzymes involved in their production. scirp.org

In the biosynthesis of prenylated indole alkaloids similar to this compound, stereochemical control is exerted at various enzymatic steps. For instance, in the formation of spirooxindole rings found in related alkaloids, specific oxygenase enzymes have been shown to determine the configuration (3R or 3S) of the resulting carbon stereocenter. researchgate.net This control is vital as different stereoisomers can exhibit vastly different biological activities. researchgate.net

While the precise enzymatic mechanisms governing the stereochemistry of this compound have not been explicitly detailed in published research, it is understood that the enzymes in its biosynthetic pathway, particularly the non-ribosomal peptide synthetase (NRPS) and subsequent tailoring enzymes, possess highly specific active sites. These active sites ensure that the substrates bind in a particular orientation, leading to the formation of a specific stereoisomer. The differences in reported optical rotation for this compound isolated from plant versus fungal sources suggest that there may be subtle variations in the biosynthetic enzymes between these organisms, leading to different stereochemical outcomes.

The general principles of enzymatic stereochemical control involve:

Substrate Positioning: The active site of an enzyme binds the substrate in a precise orientation, exposing only one face of a prochiral center to the reactive components.

Enzyme-Catalyzed Reactions: The enzyme facilitates the chemical transformation (e.g., bond formation, reduction, oxidation) in a spatially controlled manner.

Product Release: The resulting stereochemically defined product is then released from the enzyme.

The study of enzymes like dehydratases and reductases in other biosynthetic pathways has shown that they can act with high stereospecificity, producing a single stereoisomer from a prochiral substrate. bustmold.comstudiesinmycology.org It is highly probable that analogous stereospecific enzymes are responsible for the defined stereochemistry of this compound.

Regulation of this compound Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound is a highly regulated process, ensuring that these often energetically expensive compounds are synthesized only when needed. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the modulation of enzyme activity by environmental and nutritional cues. researchgate.netmdpi.com

The genes responsible for the biosynthesis of secondary metabolites are typically organized into biosynthetic gene clusters (BGCs). researchgate.netsecondarymetabolites.org The expression of these clusters is controlled by regulatory elements, including promoters and transcription factors.

In fungi, a common family of transcription factors that regulate secondary metabolism is the Zn(II)2Cys6 family. frontiersin.org These transcription factors can be pathway-specific, meaning they control the expression of a single BGC, or they can be global regulators that affect multiple pathways. mdpi.comfrontiersin.org The activation of these transcription factors can trigger the expression of the entire set of biosynthetic genes required for the production of a compound like this compound.

While the specific BGC for this compound has not yet been identified and characterized in either Lepidagathis cristata or Aspergillus restrictus, it is hypothesized that its production is under the control of such regulatory systems. The regulation of protein synthesis in filamentous fungi is a complex process involving mechanisms like the unfolded protein response (UPR) and endoplasmic-reticulum-associated protein degradation (ERAD), which ensure the proper folding and secretion of enzymes, including those involved in secondary metabolism. frontiersin.org

Table 1: Key Regulatory Components in Fungal Secondary Metabolism

| Regulatory Component | Function | Relevance to this compound (Hypothesized) |

| Pathway-Specific Transcription Factors (e.g., Zn(II)2Cys6) | Bind to promoter regions within a specific BGC to activate gene expression. frontiersin.org | A dedicated transcription factor likely controls the this compound biosynthetic gene cluster. |

| Global Regulators (e.g., LaeA) | Control the expression of multiple secondary metabolite BGCs in response to broad cellular signals. mdpi.com | Global regulators may influence this compound production as part of the overall metabolic state of the fungus. |

| Promoters | DNA sequences upstream of genes that initiate transcription. | The genes in the this compound BGC will have promoters that are recognized by specific transcription factors. |

| Chromatin Remodeling | Changes in chromatin structure (e.g., histone modification) can make BGCs accessible or inaccessible for transcription. mdpi.com | The this compound BGC is likely subject to epigenetic regulation, keeping it silent until specific conditions are met. |

The production of secondary metabolites is often linked to the developmental stage of the organism and is heavily influenced by external conditions. mdpi.com These factors can act as signals that trigger the regulatory cascades leading to gene expression and, ultimately, compound synthesis.

For both plants and fungi, a variety of environmental and nutritional factors are known to affect secondary metabolite production. jetir.orgjmb.or.kr

Table 2: Environmental and Nutritional Factors Influencing Secondary Metabolite Production

| Factor | Effect on Production | Potential Influence on this compound |

| Carbon Source | The type and availability of carbon sources (e.g., glucose, sucrose) can significantly impact the yield of secondary metabolites. bustmold.com | The production of this compound in Aspergillus restrictus is likely dependent on the specific carbon source in the growth medium. |

| Nitrogen Source | The concentration and type of nitrogen source can be a limiting factor for the biosynthesis of nitrogen-containing compounds like alkaloids. | As an alkaloid, the synthesis of this compound would be directly influenced by nitrogen availability. |

| Temperature | Each organism has an optimal temperature range for growth and secondary metabolite production. tutorchase.commdpi.com | The yield of this compound from L. cristata and A. restrictus would be affected by ambient temperature. |

| pH | The pH of the growth medium or soil can influence nutrient uptake and enzyme activity, thereby affecting production levels. | Optimal pH conditions would be required for maximizing this compound production. |

| Light | In plants, light is a critical factor for photosynthesis and the production of primary metabolites that are precursors for secondary metabolism. In fungi, light can act as a signal for development and metabolic changes. frontiersin.org | Light conditions would be a key factor for this compound production in Lepidagathis cristata. |

| Water Availability | Water stress can induce the production of certain secondary metabolites as a defense mechanism. nih.gov | Changes in water availability could modulate this compound production in both the plant and fungal sources. |

For instance, Aspergillus restrictus is a xerophilic fungus, meaning it thrives in low water activity environments. bustmold.comstudiesinmycology.org This suggests that its metabolic processes, including the production of this compound, are adapted to such conditions.

Chemoenzymatic and Synthetic Biology Approaches to Investigating this compound Biosynthesis

Chemoenzymatic synthesis and synthetic biology are powerful strategies for elucidating and engineering complex biosynthetic pathways. rsc.orgepfl.ch These approaches combine the versatility of chemical synthesis with the high selectivity of enzymatic catalysis.

Synthetic biology involves the design and construction of new biological parts, devices, and systems. epfl.ch In the context of this compound, this could involve:

Heterologous Expression: The entire biosynthetic gene cluster for this compound could be transferred from its native producer into a more tractable host organism (like Saccharomyces cerevisiae or a different Aspergillus species). This would facilitate the study of the pathway and potentially lead to higher yields.

Enzyme Engineering: The enzymes of the pathway could be modified to alter their substrate specificity or catalytic activity, leading to the production of novel analogs of this compound with potentially improved properties.

Pathway Reconstruction: The individual enzymes of the pathway could be expressed and combined in vitro to reconstruct the biosynthesis of this compound in a controlled environment.

While specific studies applying these techniques directly to the this compound pathway are not yet prominent in the literature, the successful application of these methods to other prenylated indole alkaloids demonstrates their potential. nih.gov For example, chemoenzymatic synthesis has been used to produce a series of prenylated indole derivatives using overproduced and purified enzymes, showcasing the feasibility of this approach. nih.gov

Advanced Structural Elucidation and Stereochemical Assignment of Cristatin a

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like Cristatin A. Techniques such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity of atoms within the molecule.

A complete assignment would involve dissolving a purified sample of this compound in a suitable deuterated solvent and acquiring a suite of NMR spectra. The resulting data would be meticulously analyzed to assign the chemical shifts of all protons and carbons.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 2 | 165.4 | |||

| 3 | 55.2 | 4.25 | q | 7.1 |

| 5 | 168.1 | |||

| 6 | 125.8 | 6.80 | s | |

| 7 | 130.2 | |||

| ... | ... | ... | ... | ... |

Note: This table is a hypothetical representation of the type of data that would be generated from a full NMR analysis of this compound. Actual experimental data is not currently available in public databases.

High-Resolution Mass Spectrometry Techniques for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₂₉H₃₇N₃O₂, HRMS would provide an exact mass measurement, confirming this composition with a high degree of accuracy.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the structural motifs and connectivity within the molecule.

Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₉H₃₇N₃O₂ |

| Calculated Exact Mass | 459.2886 |

| Observed Exact Mass | [Data not available] |

| Major Fragment Ions (m/z) | [Data not available] |

Note: This table indicates the expected data from an HRMS analysis. The observed exact mass and fragmentation data are not publicly available.

X-ray Crystallography of this compound and Co-crystals for Definitive Structural Confirmation

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. wikipedia.orgcarleton.edunih.govrigaku.comnih.gov This technique would involve growing a single, high-quality crystal of this compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of all atoms in the molecule can be determined.

In cases where obtaining a suitable single crystal of the parent compound is challenging, the formation of co-crystals with a suitable co-former can facilitate crystallization and subsequent X-ray diffraction analysis.

Crystallographic Data Parameters for this compound

| Parameter | Value |

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Unit Cell Dimensions | [Data not available] |

| Resolution (Å) | [Data not available] |

Note: Crystallographic data for this compound is not available in the public domain.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

For this compound, which possesses stereocenters, experimental ECD and VCD spectra would be recorded. These experimental spectra would then be compared with theoretically calculated spectra for all possible stereoisomers. A close match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the molecule.

Chiroptical Spectroscopy Data for this compound

| Technique | Wavelength/Wavenumber Range | Observed Cotton Effects |

| ECD | [Data not available] | [Data not available] |

| VCD | [Data not available] | [Data not available] |

Note: Experimental chiroptical data for this compound has not been publicly reported.

Computational Chemistry Approaches to Structural Validation and Conformational Analysis

Computational chemistry plays a vital role in modern structural elucidation. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties, including NMR chemical shifts, chiroptical spectra, and optimized geometries.

For this compound, computational models would be used to predict the NMR and chiroptical data for different possible structures and conformations. These theoretical predictions would then be compared with experimental data to validate the proposed structure and provide insights into the molecule's conformational preferences. Such computational studies are crucial for corroborating experimental findings and providing a deeper understanding of the molecule's three-dimensional structure.

Molecular and Cellular Mechanisms of Action of Cristatin a

Identification and Validation of Direct Biological Targets of Cristatin A

A primary focus in understanding the mechanism of any bioactive compound is the identification of its direct molecular binding partners. Research has shown that this compound selectively binds to and stabilizes telomeric G-quadruplex DNA, which represents a key biological target. researchgate.netnih.gov G-quadruplexes are four-stranded nucleic acid structures found in telomeres and gene promoter regions, particularly of oncogenes, making them significant targets for therapeutic intervention. researchgate.net The selective stabilization of these structures by this compound suggests a mechanism involving the interference with telomere maintenance and the regulation of gene expression. researchgate.netnih.gov

While G-quadruplex DNA is a known interactor, comprehensive identification of all direct biological targets requires advanced proteomic and genetic strategies.

Affinity proteomics and chemoproteomics are powerful, unbiased approaches used to identify the direct binding partners of a small molecule within the complex environment of a cell. nih.govbayer.com These methods typically involve immobilizing a derivative of the compound of interest onto a solid support to "pull down" interacting proteins from a cell lysate or using clickable chemical probes to covalently label targets in living cells. chomixbio.comescholarship.org

Affinity Proteomics: This technique utilizes specific binding reagents, often antibodies or modified small molecules, to isolate target proteins and their interaction partners from complex biological samples. nih.govwikipedia.org In the context of this compound, a biotinylated or otherwise tagged version of the molecule could be synthesized and used as bait to capture proteins that directly bind to it from cell extracts. The captured proteins would then be identified using mass spectrometry. This could reveal novel protein targets or proteins that associate with the this compound/G-quadruplex complex.

Chemoproteomics: This approach investigates small molecule-protein interactions on a proteome-wide scale, often within living cells. bayer.com Activity-based protein profiling (ABPP), a subset of chemoproteomics, uses reactive chemical probes to map the binding sites of small molecules across the proteome. bayer.comescholarship.org While this compound is not known to be a covalent modifier, photo-affinity labeling, where a photo-reactive group is incorporated into the molecule, could be employed. Upon UV irradiation, the probe would covalently crosslink to any nearby binding partners, allowing for their subsequent enrichment and identification. nih.gov

Although specific affinity proteomics or chemoproteomics studies for this compound have not been detailed in published literature, these strategies would be instrumental in building a complete target profile. Potential protein classes that could be identified include helicases that unwind G-quadruplexes, transcription factors, and other DNA-binding proteins whose function is modulated by G-quadruplex structures.

Table 1: Potential Protein Targets for this compound Amenable to Proteomic Identification This table is illustrative and based on the known function of G-quadruplex binding proteins.

| Protein Class | Potential Target Example | Rationale for Interaction with this compound | Relevant Identification Strategy |

|---|---|---|---|

| G-Quadruplex Resolving Helicases | BLM, WRN | This compound may stabilize G-quadruplexes, preventing these helicases from binding and unwinding them, thereby disrupting DNA replication and repair. | Affinity Proteomics, Chemoproteomics |

| Telomere-Associated Proteins | POT1, TRF2 | By binding to telomeric G-quadruplexes, this compound could alter the binding of essential shelterin complex proteins, leading to a telomere damage response. | Affinity Proteomics |

| Transcription Factors | SP1, HIF-1α | The promoter regions of many genes regulated by these factors contain G-quadruplex motifs. This compound could modulate their transcriptional activity by stabilizing these structures. | Affinity Proteomics, Chemoproteomics |

| RNA Helicases | DHX36 | Some RNA molecules form G-quadruplexes. This compound might interact with these and affect the binding of RNA-specific helicases, thereby modulating translation. | Affinity Proteomics |

Following the identification of potential targets, genetic methods are essential for validation. biocompare.com These approaches aim to confirm that engagement of a specific target is responsible for the compound's biological effect. biocompare.com CRISPR-Cas9 gene-editing technology is a revolutionary tool for this purpose. oncodesign-services.comcriver.com

By systematically knocking out or modifying genes that encode for putative targets, researchers can assess whether the absence or alteration of a target protein confers resistance to the compound. oncodesign-services.comnih.gov For example, if a cell line with a knockout of a specific G-quadruplex helicase shows altered sensitivity to this compound, it would provide strong evidence that the helicase is a key component of the compound's mechanism of action. CRISPR interference (CRISPRi) or activation (CRISPRa) can also be used to repress or induce gene expression, respectively, to study the functional relationship between the target and the compound's phenotype. selectscience.net

No published CRISPR screens for this compound have been identified, but this technology represents a critical next step for validating the downstream effectors of its G-quadruplex stabilizing activity.

Confirming that a compound binds to its target within the physiological context of a living cell is a crucial step in drug discovery. chemicalprobes.orgnih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells and tissues. wikipedia.orgcetsa.org The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. univr.itresearchgate.net

To perform a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by western blot or mass spectrometry. researchgate.net A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding. univr.it

While CETSA data for this compound is not currently available, this assay would be invaluable for confirming the engagement of putative protein targets identified through proteomic screens. For instance, if a specific DNA binding protein is hypothesized to be a direct target, CETSA could provide definitive evidence of this interaction within the cell.

Modulation of Intracellular Signaling Pathways by this compound

Beyond direct target binding, it is essential to understand how a compound affects the broader network of cellular signaling. The binding of this compound to G-quadruplexes is expected to have significant downstream consequences, altering pathways involved in cell proliferation, apoptosis, and genomic stability.

Protein phosphorylation is a key post-translational modification that governs a vast array of cellular signaling pathways. dkfz.denih.gov Phosphoproteomics allows for the large-scale, quantitative analysis of protein phosphorylation changes in response to a stimulus, providing a snapshot of the cellular signaling state. nih.govfrontiersin.org

Given that G-quadruplex stabilization can induce DNA damage responses and stall replication forks, it is highly probable that this compound treatment activates stress-related kinase pathways, such as those governed by ATM and ATR. A quantitative phosphoproteomics study comparing this compound-treated and untreated cells would likely reveal changes in the phosphorylation status of proteins involved in:

DNA damage response (e.g., Chk1, Chk2, H2AX)

Cell cycle control (e.g., Cyclin-dependent kinases)

Apoptosis (e.g., p53 pathway proteins)

Kinase activity profiling, using platforms with arrays of kinase substrates, can directly measure the activity of numerous kinases from a cell lysate. eurofinsdiscovery.commdpi.com This approach would complement phosphoproteomics by directly implicating specific kinases whose activities are modulated by this compound treatment. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a logical method to investigate the functional consequences of this compound activity. nih.govwikipedia.org Since G-quadruplex structures are prevalent in the promoter regions of many genes, especially oncogenes like c-myc, k-ras, and bcl-2, their stabilization by this compound is expected to directly modulate transcription. researchgate.netnih.gov

Transcriptional regulation is the process by which a cell controls the synthesis of RNA from a DNA template, thereby controlling gene activity. wikipedia.orgkhanacademy.org By stabilizing G-quadruplexes in promoter regions, this compound could act as a transcriptional repressor, blocking the binding of transcription factors or the progression of RNA polymerase.

A comprehensive transcriptomics analysis (e.g., RNA-seq) of cells treated with this compound would identify which genes are up- or down-regulated. This gene expression signature would provide significant insight into the cellular processes affected by the compound. It is hypothesized that genes involved in cell proliferation and survival would be downregulated, consistent with the observed cytotoxic effects of this compound in some cancer cell lines. researchgate.netexplorationpub.com

Table 2: Potential Gene Expression Signatures Following this compound Treatment This table is illustrative and based on the known locations of promoter G-quadruplexes and the potential effects of their stabilization.

| Gene | Function | Predicted Expression Change | Rationale |

|---|---|---|---|

| c-myc | Transcription factor, promotes cell proliferation | Downregulated | Promoter contains a well-characterized G-quadruplex motif; stabilization would inhibit transcription. |

| bcl-2 | Anti-apoptotic protein | Downregulated | Promoter contains a G-quadruplex motif; stabilization would inhibit transcription, promoting apoptosis. |

| hTERT | Telomerase reverse transcriptase | Downregulated | Promoter contains G-quadruplex motifs; stabilization would inhibit transcription, leading to telomere shortening. |

| p21 (CDKN1A) | Cell cycle inhibitor | Upregulated | May be induced as part of a p53-dependent DNA damage response. |

| GADD45A | DNA damage-inducible protein | Upregulated | May be induced as part of a cellular stress response. |

Metabolomic Profiling of Cellular Responses to this compound

Metabolomic profiling is a powerful technique used to understand the functional state of cells by analyzing the complete set of small-molecule metabolites. plos.org This approach provides insights into the downstream effects of a compound on cellular processes. plos.org In the context of this compound, while specific metabolomic studies on its direct cellular responses are not extensively detailed in the available literature, the principles of metabolomic profiling can be applied to hypothesize its impact.

Metabolite concentrations are sensitive markers of cellular responses to external stimuli. plos.org Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and quantify changes in metabolite levels. plos.orgnih.gov For instance, studies on other therapeutic agents have shown that metabolomic analysis can reveal alterations in key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, amino acid metabolism, and lipid metabolism, following drug treatment. plos.orgnih.gov Such analyses can help in understanding the underlying mechanisms of action of a compound. plos.org

Given this compound's effects on fundamental cellular processes like proliferation and apoptosis, it is plausible that its interaction with cells would lead to significant changes in their metabolic profiles. rsc.orgnih.gov These changes could reflect the cellular stress and reprogramming of metabolic pathways necessary to either undergo apoptosis or arrest the cell cycle. Future metabolomic studies on this compound would be invaluable in elucidating the specific metabolic pathways it perturbs, thereby providing a more comprehensive understanding of its molecular and cellular mechanisms.

Specific Biological Interactions and Cellular Processes Affected by this compound

Telomeric DNA G-quadruplex Stabilizing Properties of this compound

This compound, a prenylated dioxopiperazine alkaloid, has been identified as a novel agent that selectively stabilizes telomeric DNA G-quadruplex structures. rsc.orgrsc.orgresearchgate.net Guanine-rich DNA sequences, such as those found at the ends of chromosomes (telomeres), can fold into these four-stranded structures known as G-quadruplexes. rsc.orgrsc.org The stabilization of these structures is a promising strategy for anticancer drug development because it can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and is upregulated in the majority of cancer cells, contributing to their immortality. researchgate.net

The ability of this compound to stabilize G-quadruplexes was demonstrated using a FRET-based DNA melting assay. rsc.orgrsc.orgresearchgate.net In this assay, this compound was shown to increase the melting temperature (ΔTm) of a telomeric G-quadruplex sequence, indicating stabilization. researchgate.net Specifically, it produced a ΔTm value of approximately 8.9°C for the telomeric G-quadruplex sequence F21T. researchgate.net This stabilizing effect is significant as it suggests that this compound can lock the telomeric DNA into a conformation that is a poor substrate for telomerase.

An important aspect of this compound is its "drug-like" properties, which distinguish it from many other G-quadruplex stabilizing agents that are often based on polycyclic aromatic systems like acridines and anthraquinones. rsc.orgresearchgate.net This makes this compound a valuable chemical scaffold for the development of new and improved G-quadruplex-targeting therapeutic agents. rsc.orgrsc.orgresearchgate.net

Investigation of G-quadruplex Binding Specificity and Modulatory Effects on DNA/RNA Structures

Further investigations into the interaction of this compound with nucleic acid structures have revealed a notable degree of binding specificity. Research has shown that this compound exhibits a selective stabilization of human telomeric G-quadruplex structures with an approximate 10-fold greater selectivity compared to duplex DNA. rsc.org This preferential binding to G-quadruplexes over the more common double-stranded DNA is a critical characteristic for a potential therapeutic agent, as it minimizes off-target effects.

Moreover, this compound has demonstrated the ability to discriminate between different G-quadruplex structures. rsc.org It shows varied stabilizing effects on G-quadruplexes found in the promoter regions of oncogenes such as c-kit1, c-kit2, and c-Myc, as well as the telomeric repeat-containing RNA (TERRA). rsc.org This suggests that this compound may have the potential to selectively modulate the expression of specific genes by targeting the unique G-quadruplex conformations in their regulatory regions. rsc.orgrsc.org

The interaction of small molecules with RNA G-quadruplexes is also an area of growing interest, as these structures are implicated in the regulation of various biological processes, including mRNA translation and splicing. nih.govmdpi.com While the primary focus of this compound research has been on DNA G-quadruplexes, its ability to interact with TERRA indicates a potential to modulate RNA structures as well. rsc.org The unique chemical scaffold of this compound provides a foundation for designing new analogues with enhanced specificity and modulatory effects on both DNA and RNA G-quadruplexes. rsc.orgrsc.org

Impact on Cellular Proliferation and Apoptosis in in vitro Cell Line Models

This compound has demonstrated significant cytotoxic effects in various cancer cell lines. rsc.orgresearchgate.net The impact on cellular proliferation and apoptosis is a key aspect of its potential as an anticancer agent. nih.govmdpi.com Studies have shown that this compound can inhibit the growth of cancer cells, and this is closely linked to its ability to stabilize G-quadruplexes, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). researchgate.net

While the precise mechanisms are still under investigation, the stabilization of telomeric G-quadruplexes by this compound is thought to trigger a DNA damage response, leading to cell cycle arrest and ultimately apoptosis. researchgate.net This is a common pathway for G-quadruplex-stabilizing ligands. Furthermore, the inhibition of telomerase activity prevents the elongation of telomeres, leading to telomere shortening and eventual cell death. researchgate.net

In vitro studies using various cell line models are crucial for understanding the concentration-dependent effects of this compound on cell viability. rsc.org For example, a study on the effects of cystatin A (a different compound) on leukemic cell lines showed a reduction in caspase-3-like activity in HL-60 cells, indicating an anti-apoptotic effect in that specific context. nih.gov It is important to note that the effects on proliferation and apoptosis can be cell-type specific. nih.govrsc.org Therefore, comprehensive studies across a panel of cancer cell lines are necessary to fully characterize the antiproliferative and pro-apoptotic activities of this compound.

Effects on Cell Cycle Progression and Differentiation in Cellular Systems

The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. microbialcell.com Agents that interfere with cell cycle progression are therefore of significant interest in cancer therapy. nih.gov Ionizing radiation, for example, is known to cause delays in the G1, S, and G2 phases of the cell cycle. nih.gov

While specific studies detailing the effects of this compound on cell cycle progression are limited, its known function as a G-quadruplex stabilizer provides a basis for predicting its impact. The stabilization of G-quadruplexes in promoter regions of genes that regulate the cell cycle, such as c-Myc, can modulate their transcription. rsc.orgrsc.org Furthermore, the induction of a DNA damage response by G-quadruplex stabilization can activate cell cycle checkpoints, leading to arrest in various phases of the cell cycle to allow for DNA repair or to initiate apoptosis if the damage is too severe. biorxiv.org

For instance, the p53 tumor suppressor protein plays a crucial role in the G1 arrest following DNA damage. nih.gov It is plausible that the cellular response to this compound involves the activation of p53-dependent pathways. Future research using techniques like flow cytometry to analyze the cell cycle distribution of cells treated with this compound would provide direct evidence of its effects on cell cycle progression. nih.gov

Immunosuppressive Activity through in vitro Lymphocyte Proliferation Inhibition

Prior to the discovery of its G-quadruplex stabilizing properties, this compound was reported to possess immunosuppressive activity. rsc.orgresearchgate.net This activity was observed through the inhibition of lymphocyte proliferation in vitro. nih.govclinexprheumatol.org Lymphocyte proliferation is a fundamental process in the adaptive immune response, and its inhibition can lead to a state of immunosuppression. mayocliniclabs.com

The mechanism by which this compound inhibits lymphocyte proliferation has not been fully elucidated in the available literature. However, it is known that various factors can suppress lymphocyte proliferation induced by mitogens such as phytohemagglutinin (PHA) and concanavalin (B7782731) A (Con A). nih.govresearchgate.net It is possible that this compound interferes with signaling pathways essential for lymphocyte activation and division.

This immunosuppressive activity could have therapeutic implications, for example, in the context of autoimmune diseases or organ transplantation where dampening the immune response is desirable. mayocliniclabs.com However, it also represents a potential side effect if this compound were to be developed as an anticancer agent, as a competent immune system is often beneficial in fighting cancer. Further research is needed to understand the specific molecular targets of this compound in lymphocytes and the concentration at which this immunosuppressive effect occurs.

Mechanism of Action on Specific Enzymes (e.g., DNA topoisomerases, kinases)

Current research into the mechanism of action of this compound has not established direct inhibitory effects on specific enzyme families such as protein kinases or DNA topoisomerases. The primary molecular activity identified for this compound involves its interaction with and stabilization of a specific non-canonical DNA structure.

The main target of this compound is the G-quadruplex DNA structure. researchgate.netnih.govrsc.org Guanine-rich nucleic acid sequences, such as those found in human telomeres, can fold into these four-stranded structures. researchgate.netmdpi.com The stabilization of telomeric G-quadruplexes is a significant finding, as these structures are implicated in crucial cellular processes. By stabilizing the G-quadruplex, this compound can interfere with the activity of enzymes that act upon telomeres, most notably telomerase. Telomerase is an enzyme essential for maintaining telomere length in many tumor cells, and its inhibition through G-quadruplex stabilization is a key therapeutic strategy. researchgate.net

While DNA topoisomerases are also critical enzymes that manage DNA topology during replication and transcription, studies to date have not shown a direct interaction between them and this compound. Instead, this compound's mechanism is centered on locking the DNA into a specific conformation (the G-quadruplex), which in turn can prevent the necessary enzymatic processes required for events like telomere replication. researchgate.net This makes it a unique chemical scaffold compared to many previously identified quadruplex-binding agents. researchgate.netnih.govresearchgate.net

Ligand-Receptor Interaction Studies

The interaction between this compound, acting as a ligand, and its molecular target has been investigated through various biophysical and computational methods. These studies confirm a selective binding relationship with G-quadruplex DNA, which can be considered the compound's molecular "receptor" or target.

Research has demonstrated that this compound is a prenylated dioxopiperazine alkaloid that selectively binds to and stabilizes telomeric G-quadruplex DNA. nih.govresearchgate.net This selective interaction has been quantified using techniques such as Fluorescence Resonance Energy Transfer (FRET)-based DNA melting assays. researchgate.netrsc.orgrsc.org In these assays, the ability of a ligand to stabilize the G-quadruplex structure is measured by the increase in its melting temperature (ΔTm). For the telomeric G-quadruplex sequence F21T, this compound produced a significant increase in melting temperature (ΔTm) of approximately 8.9°C. researchgate.net

Crucially, these studies also highlight the selectivity of the interaction. This compound shows a marked preference for G-quadruplex DNA over duplex DNA, with a reported ~10-fold selectivity. rsc.org Furthermore, it can discriminate between different G-quadruplex structures, showing varied stabilizing effects on quadruplexes formed from sequences like c-kit1, c-kit2, and c-Myc. rsc.org

To further elucidate the binding mode, molecular modeling and docking simulations have been employed. rsc.org These computational studies explored the potential binding poses of this compound's different isoforms within the grooves and on the surfaces of the G-quadruplex structure, providing a theoretical framework to rationalize the observed experimental results. rsc.org

The table below summarizes the key findings from ligand-receptor interaction studies involving this compound.

| Parameter | Finding | Research Method(s) |

| Primary Target | Telomeric G-Quadruplex DNA | FRET-based DNA melting assay researchgate.netresearchgate.net |

| Binding Affinity | Stabilizes G-quadruplex, increasing its melting temperature (ΔTm) by ~8.9°C. researchgate.net | FRET-based DNA melting assay researchgate.net |

| Selectivity | ~10-fold greater selectivity for telomeric G-quadruplex DNA compared to duplex DNA. rsc.org | FRET competition assay rsc.org |

| Binding Mode | Docking simulations suggest binding to both the 3' and 5' sites of the G-quadruplex. rsc.org | Molecular modeling, Docking, Molecular Dynamics (MD) simulations rsc.org |

Table of Mentioned Compounds

Chemical Synthesis and Analog Design of Cristatin a

Total Synthesis Strategies for Cristatin A

The total synthesis of complex natural products like this compound is a significant undertaking that allows for the confirmation of its structure and provides a route to produce quantities of the material for study. scripps.edu Synthetic chemists approach these challenges by devising detailed plans, often involving the strategic disassembly of the target molecule on paper before any lab work begins. nih.gov

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org The process begins with the target molecule and involves mentally breaking it down into simpler, commercially available precursors through a series of "disconnections." icj-e.orgyoutube.com These disconnections correspond to the reverse of known, reliable chemical reactions. ias.ac.in This method allows chemists to identify key fragments (synthons) and the corresponding chemical reagents needed to assemble the molecule. uniurb.it

For a molecule like this compound, a likely retrosynthetic strategy would involve key disconnections at the amide bonds of the dioxopiperazine ring and the bond connecting the prenyl group to the indole (B1671886) nucleus. A convergent approach is often favored for complex molecules. scholarsresearchlibrary.com In the case of the related compound, Cristatic Acid, a total synthesis was designed based on the disconnection into three main fragments, which are synthesized independently before being coupled together. researchgate.net This approach highlights a common strategy for such structures.

Key Retrosynthetic Concepts:

| Term | Description |

|---|---|

| Target Molecule (TM) | The final compound that is the goal of the synthesis. ias.ac.in |

| Retrosynthesis | The process of working backward from the target molecule to simpler starting materials. researchgate.net |

| Disconnection | An imaginary bond-breaking step that is the reverse of a known chemical reaction. wikipedia.org |

| Synthon | An idealized fragment resulting from a disconnection, which may not be a stable molecule itself. uniurb.it |

| Synthetic Equivalent | The actual chemical reagent used in the laboratory that corresponds to a synthon. uniurb.it |

A major challenge in natural product synthesis is controlling stereochemistry—the precise three-dimensional arrangement of atoms. Stereoselective synthesis aims to produce a specific stereoisomer. qmul.ac.uk For complex molecules, this often involves synthesizing key fragments that already contain the correct stereocenters. scidoc.org

In the synthesis of molecules structurally related to this compound, various powerful reactions have been employed to establish stereochemistry. For instance, the synthesis of Cristatic Acid utilized an enzymatic resolution strategy to create a key stereocenter at the C-18 position and a Julia olefination to construct a trisubstituted diene unit with specific geometry. researchgate.net Other common methods in the synthesis of complex polyketide or alkaloid fragments include:

Sharpless Asymmetric Epoxidation: To introduce chiral epoxide functionalities. scidoc.org

Myers Auxiliary-Based Alkylation: To control the formation of new stereocenters during carbon-carbon bond formation. rsc.org

Wittig Olefination and Horner-Wadsworth-Emmons Reaction: To form carbon-carbon double bonds with control over E/Z geometry. scidoc.org

Takai Olefination: For the stereoselective synthesis of vinyl iodides. qmul.ac.uk

These methods are crucial for building the chiral fragments that will ultimately be combined to form the final natural product. beilstein-journals.org

Synthetic strategies can be broadly categorized as linear or convergent. fiveable.me

The primary challenge in convergent synthesis lies in the fragment coupling step, which involves joining large, sterically hindered, and highly functionalized molecules. This requires robust and highly selective chemical reactions. Innovations in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) and peptide coupling methodologies have been instrumental in the success of convergent syntheses. researchgate.net The total synthesis of Cristatic Acid, for example, relied on two consecutive peptide couplings to join its three key fragments, demonstrating a successful convergent strategy. researchgate.net

| Applicability | Suitable for simpler molecules or when fragments are difficult to couple. | Preferred for complex molecules like many natural products. researchgate.net |

Semisynthesis Approaches from Readily Available Precursors

Semisynthesis is a strategy where the final product is prepared from a structurally similar, naturally occurring precursor, rather than entirely from simple starting materials. explorationpub.com This approach can be highly efficient if a suitable precursor is abundant and can be chemically modified in a few high-yielding steps.

For this compound, a prenylated diketopiperazine, a potential semisynthetic route could involve the modification of a non-prenylated diketopiperazine precursor. The field of biocatalysis, which uses enzymes to perform chemical transformations, offers powerful tools for such modifications. shareok.org Aromatic prenyltransferases, for example, are enzymes that catalyze the transfer of a prenyl group onto a substrate. shareok.org It has been demonstrated that some of these enzymes have a broad substrate scope and can be used for the late-stage functionalization of complex molecules. A hypothetical semisynthesis of this compound could therefore involve:

Isolation of a suitable tryptophan-containing diketopiperazine.

Enzymatic prenylation using a specific prenyltransferase enzyme to install the dimethylallyl group at the correct position on the indole ring.

This chemoenzymatic approach could offer a more sustainable and efficient route to this compound and its analogs compared to total synthesis. shareok.org

Design and Synthesis of this compound Structural Analogs and Derivatives

The synthesis of structural analogs—molecules with planned, systematic variations from the original structure—is a cornerstone of medicinal chemistry. google.com The goal is to understand which parts of the molecule are essential for its biological activity, a process known as developing a Structure-Activity Relationship (SAR). gardp.org By creating and testing analogs, researchers can identify the key pharmacophore and potentially develop new compounds with improved potency, selectivity, or other desirable properties. collaborativedrug.comoncodesign-services.com

The biological activity of a molecule is intrinsically linked to its chemical structure. wikipedia.org SAR studies explore this link by modifying a lead compound and assessing how those changes affect its function. researchgate.net

For this compound, a key biological activity is its ability to selectively bind to and stabilize G-quadruplex DNA structures found in telomeres. researchgate.net This is a significant finding, as telomere maintenance is a critical process in cancer cells, making G-quadruplex stabilizers attractive as potential anti-cancer agents. researchgate.net

SAR studies on this compound would logically focus on modifying its three main structural components:

The Dioxopiperazine Core: This rigid scaffold holds the other functional groups in a specific spatial orientation. Analogs could vary the amino acids that form this ring to probe the importance of its size and shape.

The Tryptophan Moiety: The indole ring of tryptophan is crucial for stacking interactions with the G-quartets of the target DNA.

The Prenyl Group: This lipophilic chain likely contributes to binding affinity and specificity, possibly by interacting with the grooves of the G-quadruplex structure. researchgate.net

An initial study using a Fluorescence Resonance Energy Transfer (FRET)-based DNA melting assay showed that this compound (as a racemic mixture) significantly stabilized telomeric G-quadruplex DNA, with minimal effect on duplex DNA, highlighting its selectivity. researchgate.net The synthesis of derivatives and evaluation of their G-quadruplex binding properties is a critical next step to fully elucidate the SAR. nii.ac.jp Such studies would aim to determine if one enantiomer (R or S) is more active and to pinpoint the exact contributions of the prenyl group and indole ring to the binding interaction. researchgate.net

Exploration of Structural Modifications for Enhanced Selectivity and Potency (in in vitro models)

The principle of structure-activity relationships (SAR) is central to medicinal chemistry, guiding the modification of a bioactive compound to enhance its desired effects while minimizing off-target activity. wikipedia.orggardp.orgcollaborativedrug.com For this compound, which has demonstrated selective G-quadruplex stabilizing properties, SAR studies are crucial for designing analogs with improved potency and selectivity. researchgate.netresearchgate.net The goal of such analog design is to identify and develop an improved version of the prototype drug. wiley-vch.de

This compound's structure, featuring a diketopiperazine core derived from tryptophan, presents multiple sites for chemical modification. researchgate.netresearchgate.net Research efforts are focused on creating novel analogs by altering various functional groups to probe their influence on biological activity. researchgate.net The relationship between a molecule's chemical structure and its biological activity allows chemists to systematically insert new chemical groups and test the resulting modifications. wikipedia.org

Key areas for structural modification of the this compound scaffold include:

The Indole Ring: The indole moiety of the tryptophan residue is a prime target for functionalization. Techniques such as chemoenzymatic approaches, using enzymes like prenyltransferases, can introduce a variety of groups at typically inert positions on the indole ring. nih.govresearchgate.net This allows for the creation of analogs with diverse substituents to explore how they impact binding affinity and selectivity.

The Diketopiperazine Core: This central ring system offers opportunities for modification. The inherent tendency of diketopiperazines to engage in specific hydrogen bonding patterns can be exploited or altered to fine-tune interactions with biological targets. nih.gov

The Prenyl Group: Modifications to the prenyl chain, such as altering its length, saturation, or adding functional groups, can significantly influence the molecule's lipophilicity and steric profile, thereby affecting its potency and pharmacokinetic properties.

In vitro assays are essential for evaluating the effects of these structural changes. For instance, a Fluorescence Resonance Energy Transfer (FRET)-based DNA melting assay was used to establish this compound's ability to selectively stabilize telomeric quadruplex DNA. researchgate.net This and similar assays are used to screen new analogs, providing data on their potency (e.g., IC50 or GI50 values) and selectivity against various targets. nih.gov While specific data tables for a wide range of this compound analogs are part of ongoing research, the table below conceptualizes how such data would be presented based on studies of similar compounds. researchgate.netnih.govnih.gov

Table 1: Illustrative In Vitro Activity of Hypothetical this compound Analogs

| Compound/Analog | Modification | Target | Potency (IC50/GI50) | Selectivity Index |

| This compound | Parent Compound | Telomeric G-quadruplex | Baseline | Baseline |

| Analog 1 | C6-Methylated Indole | Telomeric G-quadruplex | Lower µM | >10-fold vs. Duplex DNA |

| Analog 2 | N-Benzylated Indole | Telomeric G-quadruplex | Nano- to Micromolar | Varies with substituent |

| Analog 3 | Saturated Prenyl Chain | Telomeric G-quadruplex | Decreased Potency | Maintained |

| Analog 4 | Modified Diketopiperazine | Telomeric G-quadruplex | Activity Dependent on H-Bonding | Altered |

The ultimate aim of these modifications is to develop a "lead compound" with an optimal balance of high potency against the intended target and minimal activity against other biological molecules, thereby increasing its therapeutic potential. gardp.org

Development of Combinatorial Synthesis Methodologies for Analog Libraries

To efficiently explore the vast chemical space around the this compound scaffold, modern synthetic strategies are employed. Combinatorial chemistry is a powerful technique used to rapidly generate large, organized collections of related compounds, known as molecular libraries. slideshare.netresearchgate.netosdd.net This approach is significantly faster and more economical than traditional, one-by-one synthesis methods. slideshare.net

The development of combinatorial libraries of this compound analogs would likely involve the following methodologies:

Solid-Phase Synthesis: This is a cornerstone of combinatorial chemistry where molecules are built on a solid polymer support or resin. researchgate.netimperial.ac.uk For this compound analogs, a starting material, such as a protected amino acid, could be anchored to the resin, followed by sequential reactions to build the diketopiperazine structure and add diverse side chains. The final products are then cleaved from the support for screening.

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of individual compounds in separate reaction vessels, such as the wells of a microtiter plate. imperial.ac.uk This method ensures that the identity of each compound is known by its location, avoiding the need for complex deconvolution of mixtures. imperial.ac.uk

Scaffold-Based Library Design: The diketopiperazine ring of this compound serves as an excellent "scaffold" or core structure. nih.gov A library can be designed by attaching a wide variety of "building blocks" (e.g., diverse aldehydes, amines, or prenyl-like groups) to this central scaffold, creating a library of structurally related, yet distinct, molecules. osdd.net Several software tools exist to aid in the design and enumeration of such chemical libraries. osdd.net

The application of these methods allows researchers to systematically and rapidly generate hundreds or thousands of this compound analogs. researchgate.net These libraries can then be subjected to high-throughput screening to identify "hits"—compounds with desirable biological activity—which can then be selected for further optimization in the drug discovery process. imperial.ac.ukroutledge.com

Stereochemical Implications in this compound Synthesis and Analog Generation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and synthesis because biological systems, such as enzymes and receptors, are chiral. numberanalytics.comnumberanalytics.com The biological activity of a molecule can be profoundly affected by its stereoisomeric form. numberanalytics.com

In the context of this compound, stereochemistry is of significant importance. The natural product isolated from Lepidagathis cristata was reported as a racemate (a 1:1 mixture of enantiomers), and the absolute stereochemistry at the C12 chiral center was not assigned. researchgate.net This has crucial implications for its biological activity. Modeling studies have suggested that the configuration at this C12 carbon may significantly influence the binding affinity of this compound to its target. researchgate.net

Key considerations regarding stereochemistry in the synthesis of this compound and its analogs include:

Asymmetric Synthesis: To overcome the issue of racemic mixtures, chemists utilize asymmetric synthesis, which preferentially creates one stereoisomer over another. numberanalytics.comnumberanalytics.com This can be achieved using chiral catalysts, chiral auxiliaries, or enzymes that guide the reaction to produce a single, desired enantiomer. numberanalytics.comresearchgate.net The development of a stereocontrolled synthesis for this compound is a key objective to allow for the separate evaluation of the C12(R) and C12(S) isomers. researchgate.net

Stereoselectivity in Analog Design: When generating new analogs, controlling the stereochemistry of any newly created chiral centers is paramount. The spatial arrangement of substituents can dictate how the molecule fits into a binding site, making the difference between a potent drug and an inactive compound. researchgate.net

Analytical Characterization: Differentiating and characterizing stereoisomers is essential. Techniques such as X-ray crystallography and various spectroscopic methods are used to determine the absolute configuration of chiral molecules. researchgate.netmdpi.com

The ability to control and define the stereochemistry during the synthesis of this compound and its analogs is fundamental to understanding its SAR and ultimately developing a potent and selective therapeutic agent. numberanalytics.comresearchgate.net Future studies focused on the synthesis and evaluation of the enantiomerically pure isomers of this compound will be vital to advancing it as a drug lead. researchgate.net

Advanced Analytical and Bioanalytical Methodologies in Cristatin a Research

Development of High-Resolution Separation Techniques for Cristatin A Isolation and Purity Assessment

The isolation and purification of this compound from its natural sources, such as the plant Lepidagathis cristata and fungi of the genus Aspergillus, require advanced separation techniques to handle complex crude extracts and to separate its enantiomeric forms, (S)-(-)-Cristatin A and (R)-(+)-Cristatin A. researchgate.netinnovareacademics.inup.ac.za

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) stands as a primary tool for the analysis and purification of natural products like this compound. researchgate.net The technique combines the high separation efficiency and speed of UHPLC, which uses columns with sub-2 µm particles, with the sensitive and selective detection capabilities of mass spectrometry. nih.gov While specific UHPLC-MS methods dedicated to this compound are not extensively detailed in the literature, the analysis of fungal extrolites, including this compound, has been performed using UHPLC-DAD-MS/MS. jaims.in This approach is ideal for resolving this compound from other closely related secondary metabolites in crude extracts and for assessing its purity with high accuracy. Tandem MS (MS/MS) provides structural information through fragmentation patterns, confirming the identity of the isolated compound. rjptonline.orgexplorationpub.com

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed in the analysis of extracts from Lepidagathis cristata, leading to the identification of its constituent compounds. acs.orgnih.gov For a semi-volatile and thermally stable compound like this compound, GC-MS offers high chromatographic resolution. bcsir.gov.bd Prior to analysis, chemical derivatization may be required to increase the volatility of the molecule. researchgate.net The coupling with a mass spectrometer allows for the confident identification of this compound based on its mass spectrum and retention time. kcl.ac.ukchemistry.or.jp

Supercritical Fluid Chromatography (SFC) is a powerful "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net SFC is particularly well-suited for chiral separations. nih.gov Given that this compound exists as a racemic mixture of two enantiomers, SFC represents an advanced and efficient method for their separation. researchgate.netresearchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced solvent consumption compared to traditional HPLC. github.com

Table 1: High-Resolution Separation Techniques in this compound Research

| Technique | Principle | Application in this compound Research | Key Advantages |

|---|---|---|---|

| UHPLC-MS/MS | High-pressure liquid chromatography using sub-2 µm particle columns coupled to tandem mass spectrometry. researchgate.netrjptonline.org | Analysis of fungal extracts containing this compound; Purity assessment and structural confirmation. jaims.in | High resolution, speed, sensitivity, and structural information. researchgate.net |

| GC-MS | Gas-phase separation of volatile compounds followed by mass spectrometric detection. dokumen.pub | Identification of this compound in plant extracts. acs.orgnih.gov | Excellent separation for volatile and semi-volatile compounds. |

| SFC | Chromatography using a supercritical fluid as the mobile phase. researchgate.net | Potential for efficient chiral separation of this compound enantiomers. researchgate.net | Fast, efficient, reduced organic solvent use, ideal for chiral separations. nih.gov |

Quantitative Analytical Methods for this compound in Complex Biological Matrices

To understand the pharmacokinetic profile and cellular activity of this compound, robust quantitative methods are essential for its measurement in complex biological matrices like cell lysates and culture media. thieme-connect.com Such analyses are typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods, which offer the required sensitivity and selectivity. stifar-riau.ac.id

Developing a quantitative assay involves optimizing sample preparation to remove interfering substances and validating the method according to established guidelines. A common approach is the use of UHPLC coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode. rjptonline.org This involves the following steps:

Sample Preparation: Extraction of this compound from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to minimize matrix effects.

Internal Standard: Addition of a known quantity of a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled) or a structurally similar molecule to correct for variability during sample processing and analysis.

Calibration Curve: Generation of a calibration curve by spiking known concentrations of a this compound reference standard into a blank matrix. nih.gov

Quantification: The concentration of this compound in the study samples is then determined by comparing its peak area ratio relative to the internal standard against the calibration curve.

While a specific validated method for this compound has not been widely published, the principles are well-established for quantifying small molecules in biological samples.

Development of High-Throughput Screening Assays for this compound Analogs

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. Given that this compound possesses a unique chemical scaffold with interesting biological properties, it serves as an excellent starting point for the development of novel therapeutic agents through the synthesis and screening of its analogs. researchgate.net

A key biological activity of this compound is its ability to selectively stabilize telomeric G-quadruplex DNA. researchgate.net A Fluorescence Resonance Energy Transfer (FRET)-based DNA melting assay was used to demonstrate this property. researchgate.net This type of assay is highly amenable to HTS. In this assay, a G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a fluorophore and a quencher). In the folded quadruplex state, the pair is in close proximity, resulting in quenched fluorescence. A ligand that stabilizes the quadruplex, like this compound, will increase the melting temperature (Tₘ) at which the structure unfolds and fluorescence is restored. This change in Tₘ can be monitored in a multi-well plate format, allowing for the rapid screening of a library of this compound analogs for enhanced G-quadruplex stabilizing activity. researchgate.net

Furthermore, cytotoxicity assays are a mainstay of HTS in cancer research. Libraries of this compound analogs can be screened against various cancer cell lines to identify compounds with improved potency or selectivity. For instance, studies on the related compound Tryprostatin B involved synthesizing a diverse set of analogs and testing their cytotoxicity against human leukemia cells to establish structure-activity relationships (SAR).

Table 2: High-Throughput Screening Assays for this compound Analogs

| Assay Type | Principle | Application for this compound Analogs |

|---|---|---|

| FRET G-Quadruplex Melting Assay | A fluorophore-quencher labeled oligonucleotide is used. Ligand binding stabilizes the G-quadruplex structure, increasing its melting temperature, which is detected by a change in fluorescence. researchgate.net | To screen for analogs with enhanced affinity and selectivity for telomeric G-quadruplex DNA. |

| Cell-Based Cytotoxicity Assays | Analogs are incubated with cancer cell lines. Cell viability is measured using reagents like MTT or resazurin (B115843) to determine the concentration that inhibits cell growth by 50% (IC₅₀). bcsir.gov.bd | To identify analogs with potent anticancer activity and to build structure-activity relationship profiles. |

Application of Advanced Microscopic Techniques for Cellular Localization and Subcellular Effects of this compound

Understanding where a compound localizes within a cell is critical to deciphering its mechanism of action. Advanced microscopy techniques offer powerful tools to visualize the distribution and effects of molecules like this compound at the subcellular level.

While direct imaging of this compound's cellular localization has not been reported, a common strategy involves chemical modification to attach a fluorescent probe to the molecule. This would allow the use of techniques such as:

Confocal Fluorescence Microscopy: This technique provides high-resolution optical images with the ability to create 3D reconstructions of the sample, enabling the precise localization of the fluorescently-tagged this compound within cellular compartments like the nucleus or mitochondria.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, offering visualization at the nanoscale. This would be invaluable for examining the interaction of this compound with specific subcellular structures, such as its target, the telomeres. innovareacademics.in

Notably, Atomic Force Microscopy (AFM) , an advanced microscopic technique, has been used to characterize the morphology of G-quadruplex DNA structures that this compound is known to bind. This provides nanoscale visualization of the target structure itself, complementing cellular localization studies.

Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful technique used to track the metabolic fate of a molecule and to investigate reaction mechanisms. By replacing an atom (e.g., ¹²C, ¹H) with its heavier, stable isotope (e.g., ¹³C, ²H), the labeled molecule can be traced through biological systems using mass spectrometry or NMR spectroscopy.

This compound is a tryptophan-derived alkaloid. dokumen.pubinnovareacademics.in This biosynthetic origin provides a clear strategy for producing isotopically labeled this compound.

Biosynthetic Labeling: The producing organism, such as Aspergillus cristatum, could be cultured in a medium containing an isotopically labeled precursor, such as [¹³C]- or [¹⁵N]-tryptophan. The organism's enzymatic machinery would then incorporate this labeled precursor into this compound.

Metabolic Tracing: The resulting labeled this compound could be introduced into a biological system (e.g., cell culture). By analyzing cell lysates over time using LC-MS, researchers could track the uptake of this compound, its potential metabolic transformation into other products, and its clearance.

Mechanistic Studies: Labeled this compound can be used in pull-down assays coupled with mass spectrometry to identify its direct binding partners within the cell, confirming target engagement and potentially discovering new ones. This approach provides definitive evidence of molecular interactions that underpin the compound's biological effects.

Although specific isotopic labeling studies on this compound are yet to be published, this methodology holds immense potential for deepening the understanding of its pharmacology.

Computational and Theoretical Studies of Cristatin a

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To rationalize the interaction between Cristatin A and its biological target, molecular modeling, docking, and molecular dynamics (MD) simulations have been pivotal. rsc.org These computational techniques provide detailed insights into how a ligand, such as this compound, fits into the binding site of a receptor and how the resulting complex behaves over time. mdpi.comwikipedia.org